molecular formula C18H16ClFN2O2S B2680121 2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851800-12-9

2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No. B2680121
CAS RN: 851800-12-9
M. Wt: 378.85
InChI Key: MEBNYTDZKRNGJB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C18H16ClFN2O2S and its molecular weight is 378.85. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Activity

A study outlined the synthesis of urea, thiourea, and selenourea derivatives with thiazole moieties through nucleophilic addition reactions, which revealed potent antioxidant activity. These compounds, characterized by their halogen group presence, were compared to standards, showing significant potential as antioxidant agents and inviting further investigation for their utility in various fields (Reddy et al., 2015).

Advanced Oxidation Processes

Research into the oxidative degradation of aqueous organic pollutants, using 4-chlorophenol as a model substrate, demonstrated effective degradation with the transformation of Cr(III) to Cr(VI). This Fenton-like oxidation process, initiated by the reaction between the aquo-complex of Cr(III) and H2O2, generates hydroxyl radicals, showcasing a novel advanced oxidation process that operates over a wide pH range using the redox cycle of Cr(III) and Cr(VI) (Bokare & Choi, 2011).

Antimicrobial and Antimicrobial Studies

The synthesis of ethyl (4-chlorophenoxy)acetate derivatives and their subsequent transformation into various compounds, including 4-thiazolidinone derivatives, have been investigated for their antimicrobial properties. These studies highlight the chemical versatility and potential biomedical applications of such compounds, offering insights into new therapeutic avenues (Patel, Mistry, & Desai, 2009).

Inhibition Activities

A body of work has focused on the enantioselectivity of certain derivatives as inhibitors of P450 AROM, exploring the stereospecificity of enantiomers. This research has implications for understanding the biochemical pathways and potential therapeutic targets involving the cytochrome P450 family, particularly in the context of cancer research and hormone-related disorders (Khodarahmi et al., 1998).

Synthesis and Crystal Structure Analysis

Investigations into the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives have provided valuable information on the molecular configuration, hydrogen bonding interactions, and supramolecular architecture. This research contributes to the broader understanding of molecular design and the development of novel compounds with potential scientific applications (Banu et al., 2014).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S/c19-14-3-7-16(8-4-14)24-11-17(23)22-10-9-21-18(22)25-12-13-1-5-15(20)6-2-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBNYTDZKRNGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

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